![molecular formula C16H15N3O3S2 B1660895 Ethyl 2-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate CAS No. 852299-86-6](/img/structure/B1660895.png)
Ethyl 2-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-646995 is a chemical compound known for its potential applications in various scientific fields. It is a synthetic molecule that has been studied for its unique properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of WAY-646995 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of WAY-646995 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: WAY-646995 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic benefits in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of WAY-646995 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
WAY-646995 can be compared with other similar compounds, such as cinaciguat hydrochloride, which also activates soluble guanylate cyclase independently of nitric oxide . The uniqueness of WAY-646995 lies in its specific molecular structure and the resulting biological activity.
Similar Compounds:
- Cinaciguat hydrochloride
- BAY 58-2667
- Riociguat
- Ataciguat
These compounds share some similarities in their mechanisms of action but differ in their specific molecular structures and applications.
Propriétés
Numéro CAS |
852299-86-6 |
|---|---|
Formule moléculaire |
C16H15N3O3S2 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
ethyl 2-[2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H15N3O3S2/c1-2-22-14(20)7-10-8-23-16(17-10)24-9-13-18-12-6-4-3-5-11(12)15(21)19-13/h3-6,8H,2,7,9H2,1H3,(H,18,19,21) |
Clé InChI |
XCRLOUCABVABPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CSC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2 |
SMILES canonique |
CCOC(=O)CC1=CSC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



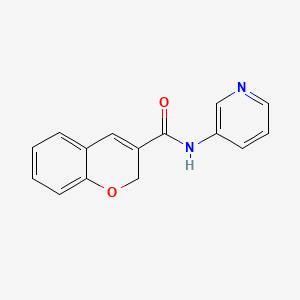
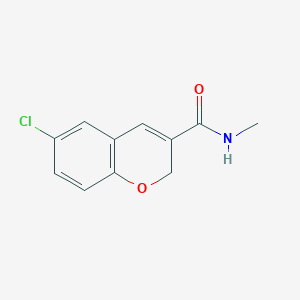
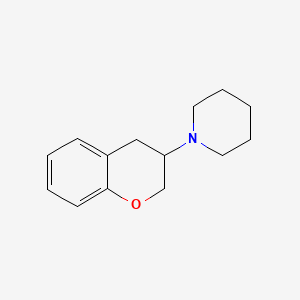
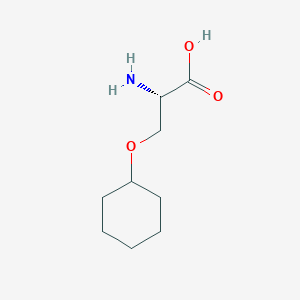
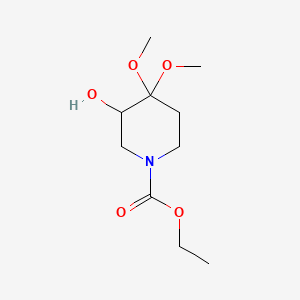
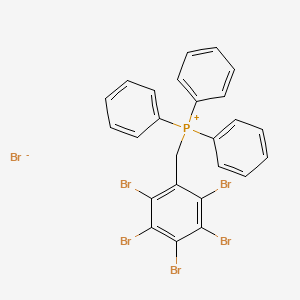
![1,3,7,8-Tetramethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660826.png)
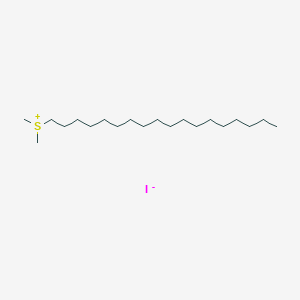




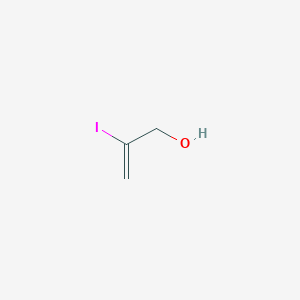
![4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid](/img/structure/B1660835.png)